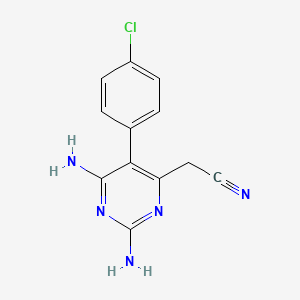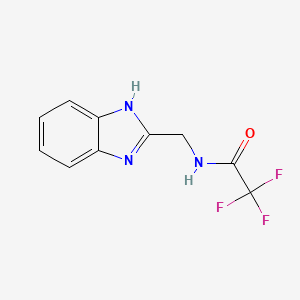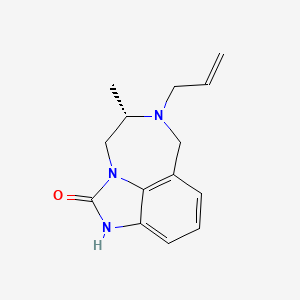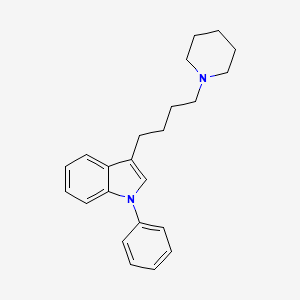![molecular formula C14H21Cl2N4+ B15196502 5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride](/img/structure/B15196502.png)
5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amprolium hydrochloride is an organic compound primarily used as a coccidiostat in veterinary medicine. It is a thiamine analogue that inhibits the thiamine transporter of Eimeria species, thereby preventing carbohydrate synthesis in these parasites . This compound is widely used in poultry to control coccidiosis, a parasitic disease that affects the intestinal tract of birds .
Preparation Methods
The synthesis of amprolium hydrochloride involves several steps. One common method starts with the condensation of ethoxymethylenemalononitrile with acetamidine to form a substituted pyrimidine. This intermediate undergoes reduction to yield an aminomethyl compound. The amine is then exhaustively methylated, and the activated quaternary nitrogen is displaced by bromide ion to form a key intermediate. Finally, displacement of the halogen by α-picoline results in the formation of amprolium .
Industrial production methods often involve dissolving the crude product in water, followed by decolorization and impurity removal using activated carbon. The solution is then treated with an organic solvent to crystallize amprolium hydrochloride, which is subsequently granulated, dried, and screened to obtain high-purity granular amprolium hydrochloride .
Chemical Reactions Analysis
Amprolium hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of a quaternary nitrogen.
Complex Formation: It forms ion-pairs with reagents like bromocresol green, bromophenol blue, and bromothymol blue, which can be extracted into organic solvents for spectrophotometric analysis
Common reagents used in these reactions include bromocresol green, bromophenol blue, and bromothymol blue. The major products formed are ion-pairs that can be analyzed spectrophotometrically .
Scientific Research Applications
Amprolium hydrochloride has several scientific research applications:
Veterinary Medicine: It is extensively used to control coccidiosis in poultry and other animals.
Analytical Chemistry: The compound is used in spectrophotometric methods for the determination of various substances.
Pharmaceutical Research: It is employed in the development and validation of analytical methods for drug formulations
Mechanism of Action
Amprolium hydrochloride acts as a thiamine antagonist due to its structural similarity to thiamine (vitamin B1). It competes with thiamine for absorption by the Eimeria parasites, blocking the thiamine transporter. This inhibition prevents the parasites from synthesizing carbohydrates, ultimately leading to their death .
Comparison with Similar Compounds
Amprolium hydrochloride is unique among coccidiostats due to its specific mechanism of action as a thiamine antagonist. Similar compounds include:
Ethopabate: Another coccidiostat used in combination with amprolium hydrochloride for enhanced efficacy.
Sulfaquinoxaline: Often used in combination with amprolium hydrochloride for its synergistic effects.
These compounds differ in their mechanisms of action and chemical structures, but they all serve the common purpose of controlling coccidiosis in poultry and other animals .
Properties
Molecular Formula |
C14H21Cl2N4+ |
|---|---|
Molecular Weight |
316.2 g/mol |
IUPAC Name |
5-[(2-methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C14H19N4.2ClH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);2*1H/q+1;; |
InChI Key |
PJBQYZZKGNOKNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-({5-[Methyl-(2-methyl-4-oxo-3,4-dihydro-quinazolin-6-ylmethyl)-amino]-thiophene-2-carbonyl}-amino)-pentanedioic acid](/img/structure/B15196477.png)





![N-[3-(2-{[5-({4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl}oxy)pentyl]oxy}ethoxy)propanoyl]-3-methyl-L-valyl-(4R)-4-hydroxy-N-[4-(4-methyl-1,3-thiazol-5-yl)benzyl]-L-prolinamide](/img/structure/B15196516.png)


